3-Hydroxypyridine-2-sulfonamide

描述

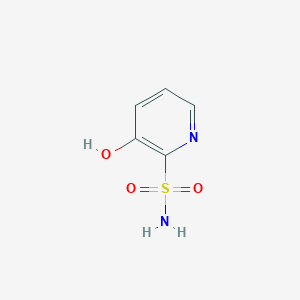

3-Hydroxypyridine-2-sulfonamide is a heterocyclic organic compound with the molecular formula C5H6N2O3S. It is characterized by a pyridine ring substituted with a hydroxyl group at the third position and a sulfonamide group at the second position.

准备方法

Synthetic Routes and Reaction Conditions: One of the methods to synthesize 3-Hydroxypyridine-2-sulfonamide involves the pyridinization of bio-based furfural. This process uses a Raney Fe catalyst in water, with ammonia as the nitrogen source, at a temperature of 120°C. The reaction yields 3-Hydroxypyridine with an efficiency of 18.2% .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of bio-based feedstocks and environmentally friendly catalysts, as mentioned above, represents a promising approach for large-scale synthesis .

化学反应分析

Types of Reactions: 3-Hydroxypyridine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.

Major Products: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and amines, depending on the reaction conditions and reagents used .

科学研究应用

Case Studies and Research Findings

- Inhibition of HDACs : A study demonstrated that 3-hydroxypyridine-2-sulfonamide derivatives exhibited significant inhibition of HDAC 6 with an IC50 of approximately 680 nM and HDAC 8 with an IC50 of around 3.7 μM. These compounds were shown to induce apoptosis in several cancer cell lines, highlighting their potential as anticancer agents .

- Sulfonamide-based Glycosides : Another study focused on sulfonamide-triazole-glycoside hybrids, which included the sulfonamide moiety. These hybrids displayed promising cytotoxic activity against human cancer cell lines such as HepG-2 and MCF-7, with IC50 values ranging from 8.39 to 21.15 μM. The mechanism involved inhibition of VEGFR-2 and carbonic anhydrase isoforms, which are critical in tumor growth and metastasis .

Antimicrobial Properties

Sulfonamides, including derivatives of this compound, are well-known for their broad-spectrum antibacterial properties. They function by inhibiting bacterial folate synthesis, which is essential for DNA synthesis and cell division. This mechanism has been extensively studied, confirming the efficacy of these compounds against various pathogens .

Other Pharmacological Applications

Beyond anticancer and antimicrobial activities, research indicates that sulfonamide derivatives can also exhibit:

- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation through various biochemical pathways.

- Antiviral Activity : Some studies suggest that sulfonamides might possess antiviral properties, making them candidates for further investigation in viral infections .

Comparative Data Table

The following table summarizes the key findings related to the applications of this compound:

作用机制

The mechanism of action of 3-Hydroxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and sulfonamide groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

相似化合物的比较

3-Hydroxypyridine: Lacks the sulfonamide group, making it less versatile in certain reactions.

2-Hydroxypyridine-3-sulfonamide: The position of the hydroxyl and sulfonamide groups is reversed, leading to different chemical properties and reactivity.

Pyridine-2-sulfonamide: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness: 3-Hydroxypyridine-2-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical and biological applications .

生物活性

3-Hydroxypyridine-2-sulfonamide (CAS Number: 145099-44-1) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, potential applications in cancer therapy, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with a hydroxyl group at the 3-position and a sulfonamide functional group. This structure contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves the inhibition of folic acid synthesis, which is crucial for bacterial growth. The compound acts similarly to traditional sulfonamides by competing with para-aminobenzoic acid (PABA) in the synthesis pathway.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 16 µg/mL |

These results highlight the compound's potential as a therapeutic agent against both bacterial and fungal infections .

Cancer Therapeutics

In addition to its antimicrobial properties, this compound has shown promise in cancer treatment. It has been studied for its ability to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overactive in cancer cells.

The compound acts as a zinc-binding group (ZBG) in HDAC inhibition. Initial studies have demonstrated that derivatives of this compound can selectively inhibit HDAC6 and HDAC8 with IC50 values of approximately 681 nM and 3675 nM, respectively . This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader HDAC inhibitors.

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

- In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The results indicated that it induced apoptosis in these cells, suggesting its potential as an anticancer agent .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. The study highlighted the compound's ability to modulate immune responses, likely contributing to its anticancer effects .

属性

IUPAC Name |

3-hydroxypyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYAXTKFHYTYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。